Putative Kinase Inhibition Annotation vs. Structurally Proximal Analogs
Vendor annotations indicate that 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide may inhibit VEGFR2 and FGFR1 kinases [1]. In contrast, the des-cyano analog N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034452-85-0) and the acetamide variant (CAS not specified) are not annotated with kinase-target claims in the same repositories, suggesting the 3-cyanobenzamide moiety may be a determinant of kinase-target engagement. However, no IC50, Kd, or selectivity panel data are publicly available for any of these compounds, and the annotation is classified as Supporting evidence only.
| Evidence Dimension | Annotated kinase target association |
|---|---|
| Target Compound Data | Annotated as VEGFR2 / FGFR1 inhibitor (no quantitative data) |
| Comparator Or Baseline | Des-cyano pivalamide analog (CAS 2034452-85-0): no kinase annotation |
| Quantified Difference | Not quantifiable |
| Conditions | Vendor database annotation; no confirmatory assay reported |
Why This Matters
The presence of a cyano group is a recognized pharmacophore element for kinase hinge-binding; if confirmed, this structural feature could justify selection over non-cyano analogs for kinase-targeted screening cascades.
- [1] BindingDB. Thiophen-3-yl pyrazole ligands annotated with VEGFR2/FGFR1 target associations. https://www.bindingdb.org/ View Source
